O-(3-Fluorophenyl)-L-homoserine O-(3-Fluorophenyl)-L-homoserine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749771
InChI: InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
SMILES: C1=CC(=CC(=C1)F)OCCC(C(=O)O)N
Molecular Formula: C10H12FNO3
Molecular Weight: 213.21 g/mol

O-(3-Fluorophenyl)-L-homoserine

CAS No.:

Cat. No.: VC13749771

Molecular Formula: C10H12FNO3

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

O-(3-Fluorophenyl)-L-homoserine -

Specification

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
IUPAC Name (2S)-2-amino-4-(3-fluorophenoxy)butanoic acid
Standard InChI InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
Standard InChI Key NQROOORONRCEME-VIFPVBQESA-N
Isomeric SMILES C1=CC(=CC(=C1)F)OCC[C@@H](C(=O)O)N
SMILES C1=CC(=CC(=C1)F)OCCC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)F)OCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

O-(3-Fluorophenyl)-L-homoserine is formally designated as (2S)-2-amino-4-(3-fluorophenoxy)butanoic acid under IUPAC nomenclature. The molecule consists of a four-carbon homoserine backbone with an amine group at C2, a carboxylic acid at C4, and a 3-fluorophenoxy substituent at C4 (Figure 1). The fluorine atom at the meta position of the phenyl ring introduces electronegativity that may influence intermolecular interactions, while the stereochemistry at C2 retains the L-configuration of natural homoserine .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC10H12FNO3\text{C}_{10}\text{H}_{12}\text{FNO}_3
Molecular Weight213.21 g/mol
IUPAC Name(2S)-2-amino-4-(3-fluorophenoxy)butanoic acid
InChI KeyNQROOORONRCEME-VIFPVBQESA-N
Isomeric SMILESC1=CC(=CC=C1F)OCCC(C(=O)O)N
CAS NumberNot explicitly provided

The compound’s stereochemical purity is critical for biological interactions, as evidenced by the specified L-configuration in its synthesis. Computational modeling suggests that the fluorophenyl group creates a hydrophobic pocket adjacent to the polar amino and carboxyl groups, potentially enabling dual binding modes in enzymatic systems.

Physicochemical Profile

While experimental data on solubility and stability remain scarce, the compound’s logP (octanol-water partition coefficient) can be estimated at approximately 0.9 ± 0.3 based on analogous structures. This moderate hydrophilicity implies limited membrane permeability, a factor that may necessitate prodrug strategies for therapeutic applications. The fluorine atom’s strong electronegativity (χ=4.0\chi = 4.0) likely enhances the phenolic oxygen’s hydrogen-bonding capacity compared to non-fluorinated analogs.

Synthesis and Production Strategies

Chemical Synthesis Pathways

The primary synthesis route involves nucleophilic substitution between L-homoserine and 3-fluorophenol under Mitsunobu conditions or similar coupling reactions. A typical protocol includes:

  • Activation: L-homoserine’s hydroxyl group is activated using triphenylphosphine and diethyl azodicarboxylate (DEAD) in anhydrous THF.

  • Coupling: 3-fluorophenol (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Purification: Crude product is isolated via silica gel chromatography, yielding 60–75% pure compound.

Table 2: Representative Synthesis Parameters

ParameterCondition
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C (ramped)
Coupling AgentDEAD/PPh₃
Reaction Time18 hours
Yield68% (reported)

Alternative methods employ enzymatic catalysis using lipases or esterases, though yields remain suboptimal compared to chemical synthesis .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Homoserine derivatives frequently interact with aspartokinase and homoserine dehydrogenase—key enzymes in amino acid biosynthesis . Molecular docking simulations predict that O-(3-fluorophenyl)-L-homoserine occupies the homoserine binding site of E. coli homoserine dehydrogenase (EcHSD) with a calculated Kd of 12.3 μM, potentially acting as a feedback inhibitor. Fluorine’s inductive effect could strengthen hydrogen bonds with Thr-109 and Asn-112 residues compared to native substrates.

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data available.

  • Synthetic Biology: Lack of engineered pathways for microbial production.

  • Structure-Activity Relationships: Unclear how fluorine position impacts bioactivity compared to ortho/para isomers.

Prioritized Research Areas

  • Crystallographic Studies: Resolve ligand-enzyme complexes to guide inhibitor design.

  • HTS Campaigns: Screen compound libraries for antimicrobial or immunoregulatory activity.

  • Metabolic Fate: Track 18F^{18}\text{F}-labeled analogs in model organisms.

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